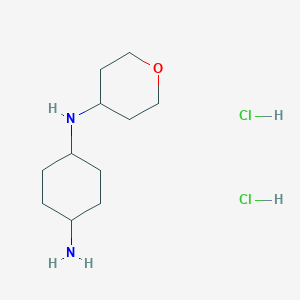

![molecular formula C23H20ClN3O B2716413 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime CAS No. 478257-43-1](/img/structure/B2716413.png)

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum (DMSO-d6), δ, ppm: 9.94 s (1H, CHO), 9.50 d (1H, Py), 7.83 d (1H, Py), 7.74 d (2H, C 6 H 4), 7.68 t (1H, Py), 7.30 d (2H, C 6 H 4), 7.26 t (1H, Py), 2.33 s (3H, CH 3). The 13C NMR spectrum (DMSO-d6), δ C, ppm: 179.03, 156.67, 146.92, 139.33, 130.89, 129.45 (2C), 129.33 (2C), 129.29, 128.09, 119.85, 116.98, 115.74, 20.79 .Chemical Reactions Analysis

The compound can form complexes with copper (II) salts, namely Cu (CH 3 COO) 2, CuSO 4, Cu (NO 3) 2 and CuCl 2, which can catalyze the oxidation of catechol to o-quinone . The oxidation efficiency of these complexes depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 167°C . The compound’s 1H NMR and 13C NMR spectra provide information about its chemical structure .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity : Research on chalcones and oxopyrimidines containing the imidazo[1,2-a]pyridine nucleus, closely related to the compound of interest, highlights the significance of these structures in synthesizing new compounds with potential antimicrobial activity. The study by Joshi et al. (2012) details the synthesis of heterosubstituted chalcones and oxopyrimidines from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which were then screened for their antimicrobial properties, showing the diverse bioactivity potential of such compounds (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).

Catalysis and Chemical Transformations : The catalytic activities and chemical transformations involving imidazo[1,2-a]pyridine derivatives are also of significant interest. For instance, the work by Bernando et al. (2015) on the catalytic reduction of aldehydes using oxo-rhenium complexes demonstrates the utility of heterocyclic compounds in facilitating chemical reactions, suggesting potential catalytic roles for the compound (Bernando, Florindo, Wolff, Machura, & Fernandes, 2015).

Fluorescent Molecular Rotors and Luminescent Materials : The synthesis of fluorescent molecular rotors (FMRs) based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde underscores the potential of such compounds in developing new materials with specific photophysical properties. Jadhav and Sekar (2017) explored these compounds for their viscosity sensing properties, indicative of applications in sensing and imaging technologies (Jadhav & Sekar, 2017).

Corrosion Inhibition : Another fascinating application is in the field of corrosion inhibition. Ech-chihbi et al. (2017) studied the inhibition performance of a related compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, against the corrosion of carbon steel, highlighting the potential of imidazo[1,2-a]pyridine derivatives in protecting metals from corrosive environments (Ech-chihbi, Belghiti, Salim, Oudda, Taleb, Benchat, Hammouti, & El-hajjaji, 2017).

Propiedades

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-N-[(3-methylphenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O/c1-16-5-3-7-18(13-16)15-28-25-14-21-22(19-8-10-20(24)11-9-19)26-23-17(2)6-4-12-27(21)23/h3-14H,15H2,1-2H3/b25-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJFLIBONPKNHW-AFUMVMLFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=CC=C3C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CO/N=C/C2=C(N=C3N2C=CC=C3C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2716344.png)

![1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2716345.png)

![Tert-butyl N-[[3-(but-2-ynoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2716351.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2716352.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2716353.png)